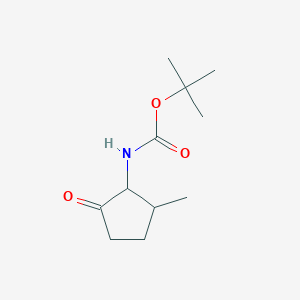

tert-Butyl (2-methyl-5-oxocyclopentyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-methyl-5-oxocyclopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-7-5-6-8(13)9(7)12-10(14)15-11(2,3)4/h7,9H,5-6H2,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYYOUIUVZSYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610044 | |

| Record name | tert-Butyl (2-methyl-5-oxocyclopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138871-73-5 | |

| Record name | tert-Butyl (2-methyl-5-oxocyclopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The tert-butoxycarbonyl (Boc) group is widely employed for amine protection in carbamate synthesis. For cyclopentane derivatives, this involves reacting a primary or secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. In the case of 2-methyl-5-oxocyclopentylamine, the reaction proceeds as follows:

Pyridine or 4-dimethylaminopyridine (DMAP) are commonly used to scavenge the generated acid, driving the reaction to completion.

Table 1: Representative Boc Protection Conditions

Stepwise Synthesis from Boc-Aib-OH

A validated approach for analogous carbamates involves Boc-protected amino acids. For example, 2-(tert-butoxycarbonylamino)-2-methylpropanoic acid (Boc-Aib-OH) reacts with di-tert-butyl dicarbonate in acetonitrile, followed by ammonia-mediated cyclization. Adapting this to cyclopentane systems would require:

-

Activation : Stirring Boc-Aib-OH with Boc₂O and pyridine at 20°C for 20 minutes.

-

Cyclization : Adding aqueous ammonia to form the carbamate linkage, yielding 88% product after solvent removal.

Coupling with Ethyl 2-Oxoacetate Derivatives

Two-Step Neutralization Protocol

A patented method for tert-butyl carbamates emphasizes mixing neutral amine precursors with ethyl 2-oxoacetate derivatives before base addition. For 2-methyl-5-oxocyclopentylcarbamate:

Table 2: Coupling Reaction Parameters

Advantages Over Salt-Based Methods

Previous methods using pre-formed amine salts (e.g., hydrochlorides) suffered from poor solubility and gelation. The neutralization approach eliminates these issues, enabling industrial-scale production in conventional reactors.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Solvent and Temperature Effects

-

Acetonitrile : Optimal for Boc reactions due to polarity and miscibility with aqueous ammonia.

-

Dichloromethane (DCM) : Preferred for coupling reactions to stabilize reactive intermediates.

Optimization Strategies and Industrial Applications

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl carbamates can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of the carbamate.

Reduction: Reduced forms, such as amines.

Substitution: Substituted carbamates or other derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

tert-Butyl (2-methyl-5-oxocyclopentyl)carbamate finds applications in several scientific fields:

Organic Chemistry

- Building Block : It serves as a crucial building block in organic synthesis, particularly in creating complex molecules. Its ability to undergo various chemical transformations makes it valuable for synthesizing new compounds.

Biological Research

- Enzyme Inhibition Studies : The compound is utilized in studying enzyme inhibition mechanisms. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to specific biological interactions.

- Metabolic Studies : Research indicates its role in metabolic pathways, particularly in hydroxylation processes in both insects and mammals, highlighting its relevance in pharmacological studies.

Medicinal Chemistry

- Drug Development : The compound has potential applications in drug design as a precursor for developing pharmaceutical agents targeting specific enzymes or receptors.

- Peptide Synthesis : It can be employed as a protecting group for amines during peptide synthesis, facilitating selective protection and deprotection of functional groups.

Agrochemicals

- The structural properties of this compound suggest potential applications in developing agrochemicals with enhanced biological activity against pests.

Interaction Studies

Recent studies have focused on the interaction of this compound with various biological targets. These studies are crucial for elucidating the compound's pharmacological effects and understanding its role in metabolic pathways. For example, research indicates that it may modulate enzyme activities involved in metabolic processes, providing insights into its therapeutic potential.

Medicinal Applications

In medicinal chemistry, case studies have demonstrated the compound's efficacy as an inhibitor of specific enzymes involved in disease pathways. Its unique structure allows it to interact selectively with molecular targets, making it a candidate for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of tert-butyl carbamates often involves their role as enzyme inhibitors or as intermediates in biochemical pathways. The carbamate group can interact with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can be reversible or irreversible, depending on the specific structure of the carbamate and the enzyme involved.

Comparison with Similar Compounds

Comparative Analysis Table

| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | Log S | TPSA (Ų) | Applications |

|---|---|---|---|---|---|---|

| tert-Butyl (2-methyl-5-oxocyclopentyl)carbamate | C₁₁H₁₉NO₃ | 213.28* | 2-methyl, 5-oxo | -2.1* | 54.6* | Intermediate in drug synthesis |

| tert-Butyl (3-oxocyclopentyl)carbamate | C₁₀H₁₇NO₃ | 199.25 | 3-oxo | -1.8 | 54.6 | Peptide synthesis |

| (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate | C₉H₁₅NO₄ | 201.22 | Tetrahydrofuran, 5-oxo | -1.5* | 66.8 | Stereoselective synthesis |

| tert-Butyl (5n) | C₁₄H₁₇N₃O₃ | 298 | Oxadiazole, pyridine | -2.5* | 78.9* | Antimicrobial agents |

| tert-Butyl (2-bromo-5-methoxyphenyl)carbamate | C₁₂H₁₅BrNO₃ | 316.16 | Bromo, methoxy | -3.0* | 49.3 | Cross-coupling reactions |

*Estimated based on structural analogs.

Key Research Findings

- Reactivity : The 5-oxo group in the target compound may undergo nucleophilic addition or reduction, while the methyl group enhances steric hindrance, slowing reactions compared to unsubstituted analogs .

- Biological Activity : Cyclopentane derivatives generally exhibit better bioavailability than aromatic analogs (e.g., 0.55 Bioavailability Score for 3-oxocyclopentyl vs. <0.3 for bromophenyl derivatives) .

- Synthetic Utility : Boc protection in tert-butyl carbamates enables selective deprotection under acidic conditions, critical for multi-step syntheses (e.g., HCl in dioxane for final deprotection in ) .

Biological Activity

tert-Butyl (2-methyl-5-oxocyclopentyl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, metabolism, and implications in pharmacology, supported by detailed research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group and a cyclopentyl structure, which contributes to its unique biological properties. The molecular formula is , with a molecular weight of approximately 201.26 g/mol.

Research indicates that tert-butyl carbamates can modulate various biological pathways. Specifically, studies have shown that compounds similar to this compound may interact with enzyme systems such as cytochrome P450, influencing drug metabolism and clearance rates in vivo . The modulation of these enzymes can lead to altered pharmacokinetics of co-administered drugs.

Metabolic Stability

A significant aspect of the biological activity of this compound is its metabolic stability. In vitro studies using rat and human liver microsomes have demonstrated that the primary metabolic pathway involves oxidation of the tert-butyl group . This metabolic pathway suggests that modifications to the structure can enhance stability and reduce clearance rates, making it a candidate for further development in drug design.

In Vitro Studies

In vitro biotransformation studies have shown that the compound undergoes oxidative metabolism primarily via cytochrome P450 isoforms such as CYP3A4/5 and CYP2D6 . These findings are crucial for understanding how structural modifications can lead to improved metabolic profiles.

Case Studies

- Cancer Treatment Potential : Compounds related to tert-butyl carbamates have been studied for their potential in treating various cancers. For instance, certain derivatives have shown efficacy in inhibiting ERK1/2 pathways in cancers such as melanoma and colorectal cancer .

- Neurodegenerative Diseases : The modulation of γ-secretase activity by carbamate derivatives has implications for Alzheimer's disease treatment, indicating a broader therapeutic potential beyond oncology .

Table 1: Metabolic Stability Comparison

| Compound | LogP | In Vitro Clearance (mL/min/kg) | Major Metabolites |

|---|---|---|---|

| This compound | 4.2 | 63 | Alcohol derivative |

| Cp-CF3 analogue | 4.0 | 30 | Hydroxyl derivative |

This table illustrates the differences in metabolic stability between this compound and its analogues, highlighting the potential for increased stability with structural modifications.

Q & A

Basic Question: How can researchers optimize the synthesis of tert-Butyl (2-methyl-5-oxocyclopentyl)carbamate to improve yield and purity?

Methodological Answer:

Synthesis optimization involves systematic parameter adjustments, such as reaction temperature, solvent polarity, and catalyst selection. For carbamate derivatives, tert-butyl protection strategies (e.g., using di-tert-butyl dicarbonate (Boc anhydride)) are common. Evidence from analogous compounds suggests:

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) as a catalyst for Boc protection reactions, as shown in Scheme 5 of a bromoalkylcarbamate synthesis .

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency for carbamate formation .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the product. Purity can be confirmed via HPLC or NMR .

Advanced Question: What experimental strategies address stereochemical challenges in synthesizing this compound derivatives?

Methodological Answer:

Stereochemical control requires chiral auxiliaries or asymmetric catalysis. For cyclopentyl carbamates:

- Chiral Resolution : Use chiral HPLC columns (e.g., CHIRALPAK® IA/IB) to separate enantiomers .

- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Evans’ oxazolidinones) during cyclopentane ring formation. Computational tools like PISTACHIO or Reaxys databases predict feasible routes .

- X-ray Crystallography : Confirm absolute configuration post-synthesis .

Basic Question: How should researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer:

Stability studies should follow ICH guidelines:

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures. Avoid storage above 25°C, as tert-butyl carbamates degrade under heat .

- Hydrolytic Stability : Test pH-dependent degradation (e.g., in 0.1 M HCl and NaOH) via LC-MS. Boc groups are labile under acidic conditions .

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .

Advanced Question: How can researchers resolve contradictions in toxicity data for tert-Butyl carbamate intermediates?

Methodological Answer:

Data discrepancies often arise from impurity profiles or assay variability. Mitigation strategies include:

- Purity Assessment : Quantify impurities (>0.1%) via GC-MS or UPLC-MS. Impurities like residual isocyanates may skew toxicity results .

- In Silico Toxicology : Use tools like EPA’s TEST or OECD QSAR Toolbox to predict acute toxicity and compare with experimental data .

- Dose-Response Studies : Conduct in vitro assays (e.g., Ames test for mutagenicity) at multiple concentrations to establish reliable EC₅₀ values .

Basic Question: What analytical techniques are essential for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., tert-butyl singlet at ~1.4 ppm, carbonyl signals at ~155 ppm) .

- FT-IR : Carbamate C=O stretches appear at ~1700 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₁H₁₉NO₃ requires m/z 213.1366) .

Advanced Question: How can computational modeling enhance the design of tert-Butyl carbamate-based drug candidates?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding affinity to target proteins (e.g., proteases or kinases).

- MD Simulations : Analyze carbamate stability in biological matrices (e.g., blood plasma) using GROMACS .

- ADME Prediction : Tools like SwissADME estimate permeability and metabolic pathways, guiding structural modifications .

Basic Question: What precautions are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .

- Spill Management : Absorb spills with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) and bases, which may degrade the Boc group .

Advanced Question: How can researchers leverage this compound in multi-step syntheses of complex natural products?

Methodological Answer:

- Protection-Deprotection Strategies : Use the Boc group to temporarily mask amines during peptide coupling or cyclization steps .

- Convergent Synthesis : Combine fragments via Suzuki-Miyaura cross-coupling or click chemistry, retaining the carbamate as a stable intermediate .

- Scale-Up Considerations : Optimize for minimal Boc cleavage during downstream reactions (e.g., using TFA in dichloromethane) .

Basic Question: How do researchers ensure reproducibility in synthesizing tert-Butyl carbamate derivatives?

Methodological Answer:

- Standardized Protocols : Document reaction parameters (e.g., stoichiometry, mixing rate) in detail.

- Quality Control : Validate batch consistency via melting point, TLC, and NMR .

- Reagent Purity : Source Boc anhydride (>98% purity) and store under desiccation .

Advanced Question: What methodologies address low yields in cyclopentane ring formation during carbamate synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.